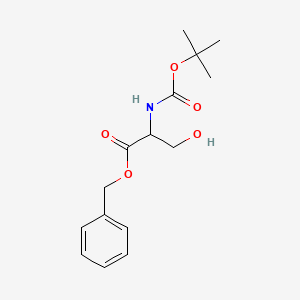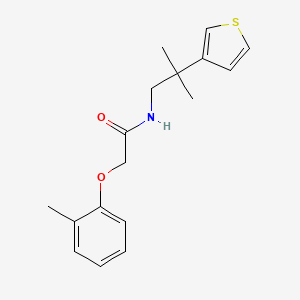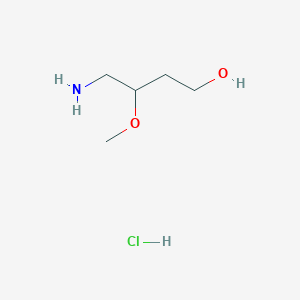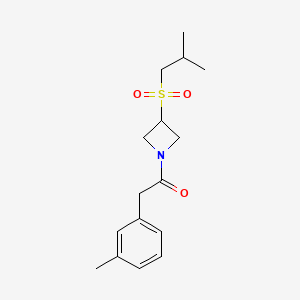![molecular formula C10H11BF2O3 B2540251 Acide [4-(cyclopropylméthoxy)-2,6-difluorophényl]boronique CAS No. 2377605-97-3](/img/structure/B2540251.png)
Acide [4-(cyclopropylméthoxy)-2,6-difluorophényl]boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid is a boronic acid derivative with the molecular formula C₁₀H₁₁BF₂O₃ and a molecular weight of 228.00 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
Applications De Recherche Scientifique
[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid has several scientific research applications:
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research and drug discovery.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their ability to interact with biological targets, such as enzymes and receptors.
Méthodes De Préparation
The synthesis of [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This method is known for its efficiency and functional group tolerance . Another method involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . Industrial production methods typically involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
Analyse Des Réactions Chimiques
[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds, phenols, and substituted phenyl derivatives .
Mécanisme D'action
The mechanism of action of [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The compound’s ability to inhibit enzymes is attributed to the boronic acid group’s interaction with the active site of the enzyme, forming a reversible covalent bond with serine residues .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid include other arylboronic acids, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
These compounds share the boronic acid functional group but differ in the substituents attached to the phenyl ring. The presence of the cyclopropylmethoxy and difluorophenyl groups in [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .
Propriétés
IUPAC Name |
[4-(cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2O3/c12-8-3-7(16-5-6-1-2-6)4-9(13)10(8)11(14)15/h3-4,6,14-15H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCTMNIDSXOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC2CC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)
![2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)



![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)


![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)
